

Application Notes and Protocols for BI-4142 Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of **BI-4142**, a potent and selective HER2 tyrosine kinase inhibitor, in mouse xenograft models. The protocols detailed below are compiled from established methodologies and published preclinical data to ensure reproducibility and accuracy in assessing the anti-tumor efficacy of **BI-4142**.

Introduction to BI-4142

BI-4142 is an orally active, highly selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with potent activity against HER2 exon 20 insertion mutants, a common driver in non-small cell lung cancer (NSCLC).[1] Its mechanism of action involves the inhibition of HER2 and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival.[2] Preclinical studies have demonstrated significant tumor regression in various xenograft models with **BI-4142** administration.[2][3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **BI-4142** across different mouse xenograft models.

Table 1: In Vivo Efficacy of **BI-4142** in a PC-9 HER2YVMA Xenograft Model[2]



Dosage (mg/kg)	Administration Route	Dosing Frequency	Treatment Duration (Days)	Tumor Growth Inhibition (%)
3	Oral (p.o.)	Twice Daily	40	113
10	Oral (p.o.)	Twice Daily	40	126
30	Oral (p.o.)	Twice Daily	40	153
100	Oral (p.o.)	Twice Daily	40	166

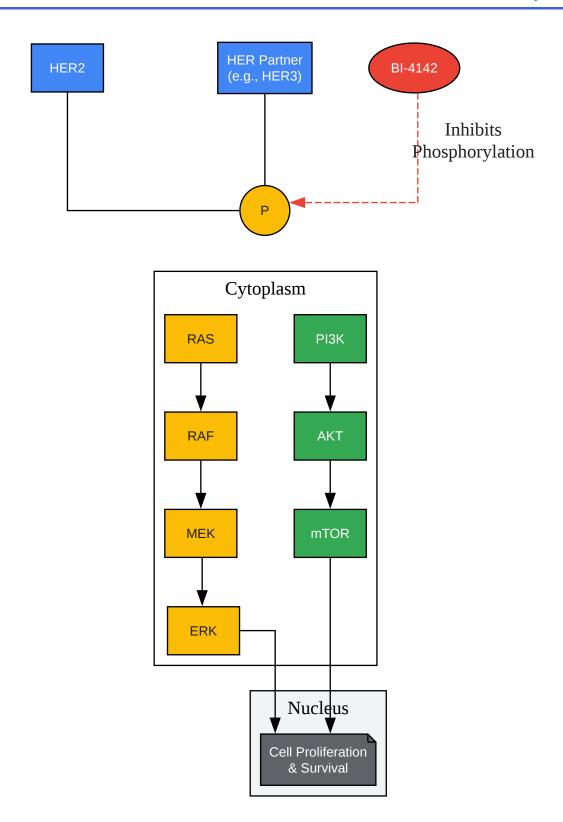
Table 2: **BI-4142** Administration in Various HER2YVMA-Driven Xenograft Models[3]

Xenograft Model	Dosage (mg/kg)	Administrat ion Route	Dosing Frequency	Treatment Duration (Days)	Outcome
PC-9	10	Oral (p.o.)	Twice Daily	42	Tumor Regression
NCI-H2170	100	Oral (p.o.)	Twice Daily	12	Tumor Growth Inhibition
CTG-2543 (PDX)	100	Oral (p.o.)	Twice Daily	25	Tumor Regression
ST-1307 (PDX)	100	Oral (p.o.)	Twice Daily	40	Tumor Regression

Signaling Pathway

BI-4142 exerts its anti-tumor effects by inhibiting the HER2 signaling pathway. Upon activation, HER2 dimerizes with other HER family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. **BI-4142** blocks the initial phosphorylation event, thereby inhibiting these downstream signals.





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Caption: BI-4142 inhibits HER2 autophosphorylation, blocking downstream signaling.



Experimental Workflow

A typical workflow for evaluating the efficacy of **BI-4142** in a mouse xenograft model is outlined below.



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Caption: Workflow for a mouse xenograft study of BI-4142.

Experimental ProtocolsCell Line Culture and Preparation for Implantation

This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

- PC-9 or NCI-H2170 cell line
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Sterile centrifuge tubes
- Hemocytometer or automated cell counter
- Matrigel (optional, recommended for some cell lines)
- Sterile, ice-cold PBS or serum-free medium

Procedure:

• Culture cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.



- Passage cells every 2-3 days to maintain exponential growth.
- On the day of implantation, harvest cells by washing with PBS and detaching with Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in ice-cold PBS or serum-free medium.
- Perform a cell count and assess viability (should be >95%).
- Adjust the cell concentration to the desired density for injection (e.g., 5 x 107 cells/mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

Subcutaneous Tumor Implantation

Materials:

- 6-8 week old immunodeficient mice (e.g., NMRI-Foxn1nu, BALB/c nude)
- · Prepared cell suspension
- 1 mL syringes with 25-27 gauge needles
- 70% ethanol
- Anesthetic (optional, but recommended for animal welfare)

Procedure:

- · Anesthetize the mouse if desired.
- Shave the hair on the right flank of the mouse.
- Wipe the injection site with 70% ethanol.
- Gently lift the skin and insert the needle subcutaneously.



- Slowly inject 100-200 μL of the cell suspension to form a small bleb under the skin.
- Withdraw the needle slowly to prevent leakage.
- · Monitor the mice for tumor growth.

BI-4142 Formulation for Oral Gavage

As **BI-4142** has poor aqueous solubility, a suspension formulation is required. The following is a general protocol for preparing a vehicle suitable for poorly soluble tyrosine kinase inhibitors.

Materials:

- BI-4142 powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or a mixture of 10% Solutol HS-15 and 90% PEG 600)
- · Sterile water
- · Mortar and pestle or homogenizer
- Weighing scale
- Sterile tubes

Procedure:

- Calculate the total amount of BI-4142 needed for the study, including a small excess.
- Weigh the required amount of BI-4142 powder.
- Prepare the chosen vehicle solution.
- If using a mortar and pestle, triturate the **BI-4142** powder with a small amount of the vehicle to create a smooth paste.
- Gradually add the remaining vehicle while mixing to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 μL gavage volume).



- If using a homogenizer, combine the powder and vehicle and homogenize until a uniform suspension is achieved.
- Store the formulation appropriately (e.g., at 4°C) and re-suspend thoroughly before each use.

Oral Administration (Gavage)

Materials:

- Prepared BI-4142 formulation
- 1 mL syringes
- 20-22 gauge, ball-tipped gavage needles
- Animal scale

Procedure:

- Weigh each mouse to determine the correct dosing volume.
- Thoroughly re-suspend the BI-4142 formulation.
- Draw the calculated volume into a syringe fitted with a gavage needle.
- Gently restrain the mouse, ensuring the head and body are in a straight line.
- Carefully insert the gavage needle into the esophagus. Do not force the needle.
- Slowly dispense the formulation into the stomach.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress.
- Administer the vehicle-only solution to the control group using the same procedure.

Tumor Volume Measurement



Materials:

Digital calipers

Procedure:

- Measure the length (longest diameter) and width (shortest diameter perpendicular to the length) of the tumor using digital calipers.
- Record the measurements in millimeters.
- Calculate the tumor volume using the formula: Tumor Volume (mm3) = (Length x Width2) / 2.
- Perform tumor volume measurements 2-3 times per week.
- Monitor and record the body weight of each mouse at the same frequency.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in compliance with relevant regulations and with ethical oversight.

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